6-Chloro-2-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with ammonia or an amine to form the desired carboxamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Chloro-2-cyclopropylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-cyclopropylpyrimidine-4-carboxamide is valuable in scientific research due to its unique properties. It is used in:
Drug Discovery: As a building block for the synthesis of new pharmaceutical compounds.
Chemical Synthesis: As an intermediate in the preparation of more complex molecules.
Biological Studies: To investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-2-cyclopropylpyrimidine-4-carboxamide can be compared with other similar compounds such as:
2-Cyclopropylpyrimidine-4-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-2-methylpyrimidine-4-carboxamide: Has a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-6-3-5(7(10)13)11-8(12-6)4-1-2-4/h3-4H,1-2H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGLOEYJGSUXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.